MOF CO2 Uptake: Scaffold Isomer Comparison
The pyrazolo[3,4-c]pyridine scaffold (HL2) generates a metal-organic framework (MOF) with significantly different pore characteristics and gas uptake capacity compared to an isomeric MOF built from the pyrazolo[4,3-b]pyridine scaffold (HL1) [1]. The study demonstrates that the positional isomerism of the nitrogen atom leads to quantifiable changes in material performance.
| Evidence Dimension | CO2 Uptake at 293 K, 1 bar |
|---|---|
| Target Compound Data | MOF formed from pyrazolo[3,4-c]pyridine (HL2) scaffold: 1.94 mmol g⁻¹ |
| Comparator Or Baseline | MOF formed from pyrazolo[4,3-b]pyridine (HL1) scaffold: 1.62 mmol g⁻¹ |
| Quantified Difference | 20% higher CO2 uptake for the HL2-based MOF. |
| Conditions | Zinc-based isoreticular MOFs; CO2 adsorption isotherms measured at 293 K and 1 bar pressure [1]. |
Why This Matters
This 20% performance differential directly translates to a tangible advantage in applications like carbon capture and gas separation, making the [3,4-c] scaffold a demonstrably superior choice for materials scientists optimizing MOF functionality.
- [1] Swarbrook, A. M., Weekes, R. J., Goodwin, J. W., & Hawes, C. S. (2022). Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. Dalton Transactions, 51(3), 1056-1069. View Source
